molecular formula C19H15BrN2O2S2 B15042363 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide

3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide

Cat. No.: B15042363
M. Wt: 447.4 g/mol
InChI Key: HAQXNDHGTWFDHI-WJDWOHSUSA-N
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Description

3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide is a rhodanine-based derivative characterized by a thiazolidinone core substituted with a benzylidene group at position 5 and a propanamide linker bearing a 3-bromophenyl moiety. The (5Z)-stereochemistry of the benzylidene group is critical for its bioactivity, as geometric isomerism often influences molecular interactions with biological targets . This compound belongs to a broader class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, which are extensively studied for their diverse pharmacological properties, including antifungal, anticancer, and antimicrobial activities .

Properties

Molecular Formula

C19H15BrN2O2S2

Molecular Weight

447.4 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide

InChI

InChI=1S/C19H15BrN2O2S2/c20-14-7-4-8-15(12-14)21-17(23)9-10-22-18(24)16(26-19(22)25)11-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,23)/b16-11-

InChI Key

HAQXNDHGTWFDHI-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide typically involves the condensation of appropriate thiazolidinone derivatives with benzaldehyde derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzylidene group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiazolidinone ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may also play a role in binding to molecular targets, enhancing the compound’s overall biological activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name Arylidene Substituent Amide Substituent Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Benzylidene (C₆H₅) 3-Bromophenyl 458.35 Under investigation
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene (C₆H₅) 2-Methylphenyl 384.46 Anticancer (in vitro screening)
3-[(Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-nitrophenyl)propanamide 3-Bromobenzylidene 2-Nitrophenyl 492.37 High-yield synthesis (85%)
[(5Z)-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)]acetic acid Benzylidene (C₆H₅) Acetic acid 279.33 Antifungal (Candida spp.)
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide 4-Methylbenzylidene 3-Hydroxyphenyl 398.50 Predicted enhanced solubility

Mechanistic Insights

  • Thioxo-thiazolidinone Core: The 2-thioxo group enhances hydrogen-bonding capacity, critical for binding to fungal lanosterol demethylase or human topoisomerase II .
  • Bromine vs. Chlorine Substituents : A 4-chlorobenzylidene analogue (CAS 304894-08-4) shows reduced activity compared to brominated derivatives, suggesting heavier halogens improve van der Waals interactions in hydrophobic binding pockets .

Biological Activity

The compound 3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-bromophenyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C21H18BrN2O2S2
  • Molecular Weight: 426.51 g/mol

Structural Features

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of a benzylidene group and a bromophenyl moiety contributes to its potential pharmacological properties.

Anticancer Properties

Research indicates that thiazolidinone derivatives often exhibit significant anticancer activity. For instance, compounds similar in structure to the target compound have shown promising results in various cancer cell lines.

CompoundCell LineIC50 (µg/mL)Reference
5bMRSA< 1.0
10A-4311.98 ± 1.22
13U251< 10

The structure-activity relationship (SAR) studies suggest that the thiazolidinone ring is crucial for cytotoxicity. The presence of electron-donating groups on the phenyl ring enhances this activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar thiazolidinones possess superior antibacterial and antifungal activities compared to standard treatments.

MicroorganismActivity LevelReference
MRSAMore potent than ampicillin
Pseudomonas aeruginosaHigher than reference drugs
E. coliSignificant activity observed

The proposed mechanisms through which thiazolidinones exert their biological effects include:

  • Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Apoptosis Induction: Certain derivatives can trigger programmed cell death in cancer cells, contributing to their anticancer effects.
  • Receptor Modulation: Interaction with various receptors may alter signaling pathways critical for tumor growth or microbial resistance.

Study 1: Anticancer Activity Evaluation

In a study published in MDPI, several thiazolidinone derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazolidinone ring exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy Assessment

Another investigation focused on the antimicrobial properties of thiazolidinones against resistant strains such as MRSA and Pseudomonas aeruginosa. The findings revealed that these compounds demonstrated significantly higher efficacy than traditional antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this thiazolidinone-based compound, and how can regioselectivity be ensured during cyclization?

The compound is synthesized via a multi-step protocol. A key intermediate, the thiazolidinone core, is formed by refluxing a mixture of thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and a benzylidene aldehyde in a DMF/acetic acid solvent system. The Z-configuration of the benzylidene group is stabilized by conjugation with the thioxo group . To ensure regioselectivity, stoichiometric control of the aldehyde (0.03 mol excess) and precise temperature management during cyclization (reflux for 2 h) are critical. Post-synthetic purification via recrystallization (DMF/ethanol) confirms stereochemical integrity .

Q. Q2. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • FT-IR : Confirm the presence of thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to resolve the Z-configuration of the benzylidene moiety (typical δ ~7.3–7.6 ppm for aromatic protons) and the 3-bromophenyl substituent .
  • X-ray diffraction : Employ SHELXL for small-molecule refinement to resolve the stereochemistry and hydrogen-bonding networks. WinGX or ORTEP-3 can visualize thermal ellipsoids and molecular packing .

Advanced Synthesis Challenges

Q. Q3. How can competing side reactions (e.g., thiazolidinone ring-opening) be mitigated during functionalization of the 3-bromophenyl group?

Side reactions arise from nucleophilic attack on the electrophilic thiazolidinone carbonyl. To suppress this:

  • Use bulky, non-polar solvents (e.g., toluene) to reduce solvation of nucleophiles.
  • Introduce protecting groups (e.g., tert-butyldimethylsilyl) on the thioxo moiety prior to functionalization .
  • Monitor reaction progress via TLC (silica/dichloromethane) to isolate intermediates before degradation .

Q. Q4. What strategies optimize the yield of the Z-isomer during benzylidene formation?

The Z-isomer is thermodynamically favored due to conjugation between the benzylidene aryl group and the thioxo moiety. To enhance Z-selectivity:

  • Use catalytic acetic acid to promote keto-enol tautomerism .
  • Conduct the reaction under inert atmosphere (N2_2) to prevent oxidation of the thiol group.
  • Validate isomer ratios via 1H^1 \text{H}-NMR coupling constants (J < 10 Hz for Z-configuration) .

Biological Activity and Mechanism

Q. Q5. How can researchers design assays to evaluate this compound’s anticancer activity, given its structural similarity to thiazolidinedione derivatives?

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC50_{50} values. Compare with positive controls like rosiglitazone .
  • Molecular docking : Perform docking studies (AutoDock Vina) targeting PPARγ or EGFR kinases. The bromophenyl group may enhance hydrophobic interactions with active sites .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays to confirm mechanism .

Q. Q6. What structural modifications could enhance bioavailability while retaining activity?

  • Replace the 3-bromophenyl group with a trifluoromethyl group to improve lipophilicity and metabolic stability .
  • Introduce a polyethylene glycol (PEG) spacer on the propanamide chain to increase solubility .
  • Validate modifications via logP calculations (ChemAxon) and in vivo pharmacokinetic studies.

Data Analysis and Contradictions

Q. Q7. How should researchers resolve discrepancies between computational (DFT) and experimental (X-ray) bond lengths in the thiazolidinone ring?

  • Check refinement parameters : In SHELXL, adjust the weighting scheme (WGHT) to minimize residual density near the carbonyl group .
  • Validate DFT settings : Use B3LYP/6-311+G(d,p) with solvent corrections (PCM model for DMSO) to match crystallographic conditions .
  • Consider dynamic effects : X-ray data represent time-averaged structures, while DFT models static geometries. Use Hirshfeld surface analysis to assess intermolecular forces .

Q. Q8. Why might hydrogen-bonding patterns differ between crystal structures of analogs?

Variations arise from:

  • Packing forces : The 3-bromophenyl group’s steric bulk may disrupt canonical N–H···S hydrogen bonds. Use Mercury (CCDC) to compare packing motifs .
  • Solvent inclusion : Residual acetic acid in the lattice can form competing O–H···O bonds. Refine solvent occupancy in PLATON .

Crystallography and Advanced Structural Insights

Q. Q9. How can twinning or disorder in crystals of this compound be addressed during refinement?

  • Identify twinning : Use CELL_NOW (Bruker) to detect twin laws. For SHELXL, apply TWIN/BASF commands .
  • Model disorder : Split the benzylidene group into two positions with restrained occupancy (PART command). Validate via R1_1 convergence (<5%) .

Q. Q10. What graph-set analyses (Etter’s rules) describe the hydrogen-bonding networks in this compound?

  • Primary motifs : The thioxo group (S) acts as an acceptor for N–H donors, forming R22(8)\text{R}_2^2(8) rings.
  • Secondary interactions : Aryl C–H···O bonds create C22(14)\text{C}_2^2(14) chains. Use TOPOS or CrystalExplorer for graph-set notation .

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